PPTA vs. Edaravone in Cerebral Ischemia-Reperfusion: Differential Effects on Inflammatory and Apoptotic Markers
In a rat middle cerebral artery occlusion model, PPTA (2.5-10 mg/kg) demonstrated significant reversal of ischemia-induced cognitive deficits. Crucially, PPTA treatment reversed the upregulation of IL-1β, TNF-α, caspase-3, and HSP-70 mRNA expression, whereas the comparator edaravone (6 mg/kg) failed to show this effect on inflammatory and apoptotic markers despite also improving behavioral outcomes [1].
| Evidence Dimension | Reversal of ischemia-induced inflammatory/apoptotic mRNA expression |
|---|---|
| Target Compound Data | PPTA (2.5, 5, 10 mg/kg) significantly reversed elevated IL-1β, TNF-α, caspase-3, and HSP-70 mRNA (p<0.05) |
| Comparator Or Baseline | Edaravone (6 mg/kg) did not significantly reverse these mRNA changes |
| Quantified Difference | PPTA reversed all four markers; edaravone reversed none of the four inflammatory/apoptotic markers evaluated |
| Conditions | Rat MCAO cerebral ischemia-reperfusion model; agents administered 1h post-ischemia; mRNA measured by RT-PCR at 24h post-ischemia |
Why This Matters
This demonstrates that PPTA engages a broader neuroprotective mechanism beyond simple free radical scavenging, making it the preferred tool for studies targeting inflammatory and apoptotic pathways in stroke.
- [1] Zhu HY, et al. Effects of piperphentonamine hydrochloride on cognitive deficits in rats induced by cerebral ischemia-reperfusion. Nan Fang Yi Ke Da Xue Xue Bao. 2011;31(11):1858-1862. View Source
